1-(4-chloro-3-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole moiety, and the attachment of the chlorofluorophenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This can provide insights into its potential as a drug candidate or biochemical tool.
Medicine
The compound could have potential applications in medicine, particularly if it exhibits biological activity that could be harnessed for therapeutic purposes. Research might focus on its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
In industry, the compound might be used in the development of new materials, agrochemicals, or other products that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidinecarboxamides, thiadiazole derivatives, or chlorofluorophenyl-containing molecules
Uniqueness
What sets 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE apart is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H14ClFN4O2S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H14ClFN4O2S/c17-11-4-3-10(6-12(11)18)22-7-9(5-13(22)23)14(24)19-16-21-20-15(25-16)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2,(H,19,21,24) |
InChI Key |
FPDMYTJOAGCTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
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